BenchChemオンラインストアへようこそ!

3-Methylbenzo[d]isoxazole

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

3-Methylbenzo[d]isoxazole (CAS 4825-75-6), also known as 3-methyl-1,2-benzisoxazole, is a fused heterocyclic compound comprising a benzene ring annulated to an isoxazole moiety with a methyl substituent at the 3-position. It has a molecular weight of 133.15 g/mol and a calculated Log P of 1.926, indicating moderate lipophilicity suitable for CNS and cell-permeable applications.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 4825-75-6
Cat. No. B015219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazole
CAS4825-75-6
Synonyms3-Methylindoxazene; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NOC2=CC=CC=C12
InChIInChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
InChIKeyGAUKCDPSYQUYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isoxazole (CAS 4825-75-6): Procurement-Ready Heterocyclic Scaffold for Drug Discovery and Analytical Reference


3-Methylbenzo[d]isoxazole (CAS 4825-75-6), also known as 3-methyl-1,2-benzisoxazole, is a fused heterocyclic compound comprising a benzene ring annulated to an isoxazole moiety with a methyl substituent at the 3-position [1]. It has a molecular weight of 133.15 g/mol and a calculated Log P of 1.926, indicating moderate lipophilicity suitable for CNS and cell-permeable applications [2]. The compound serves as a key synthetic intermediate in the development of acetylcholinesterase (AChE) inhibitors and CBP/p300 bromodomain inhibitors, with multiple peer-reviewed studies documenting its utility in medicinal chemistry optimization campaigns [1].

Why Generic 3-Methylbenzo[d]isoxazole Substitution Fails: Structural Isomer Differentiation and Synthetic Handle Requirements


Generic substitution of 3-methylbenzo[d]isoxazole with positional isomers or alternative heterocycles introduces significant analytical and functional divergence. Mass spectrometric analysis demonstrates that 3-methyl-1,2-benzisoxazole exhibits a characteristic low-abundance [M-CHO]⁺ fragment at m/z 104, whereas its isomer 2-methyl-1,3-benzoxazole produces abundant [M-CHO]⁺ ions under identical collision-induced dissociation (CID) conditions [1]. This differential fragmentation pattern necessitates compound-specific analytical reference standards for unambiguous identification in reaction monitoring and impurity profiling. Furthermore, the 3-methyl substitution pattern on the 1,2-benzisoxazole scaffold provides a distinct synthetic handle absent in unsubstituted benzisoxazole: alkylation with iodo-piperidine derivatives occurs at the 3-methyl position to generate potent AChE inhibitors, a transformation that is not accessible with alternative substitution patterns [2].

Quantitative Differentiation Evidence for 3-Methylbenzo[d]isoxazole: Comparator-Backed Performance Data


Bioisosteric Replacement of Benzoyl Group: 3-Methylbenzo[d]isoxazole as AChE Inhibitor Scaffold with Nanomolar Potency

3-Methyl-1,2-benzisoxazole was identified as an appropriate bioisosteric replacement for the benzoyl functionality in N-benzylpiperidine AChE inhibitors. Derivatives synthesized by alkylating 3-methyl-1,2-benzisoxazoles with iodo-piperidine derivatives displayed IC₅₀ values ranging from 0.8 to 14 nM against AChE in vitro [1]. Two representative derivatives, the N-acetyl compound 1g and the morpholino compound 1j, achieved IC₅₀ values of 3 nM and 0.8 nM respectively, and exhibited selectivity for acetylcholinesterase over butyrylcholinesterase exceeding three orders of magnitude (>1000×) [1]. Compound 1g demonstrated in vivo efficacy with ED₅₀ of 2.4 mg/kg for acetylcholine elevation in mouse forebrain following oral administration [1].

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

Mass Spectrometric Differentiation from Isomer 2-Methyl-1,3-benzoxazole via [M-CHO]⁺ Fragment Abundance

Under low-energy collision-induced dissociation (CID), the molecular ions of 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole exhibit markedly different fragmentation patterns. Both isomers produce abundant loss of CO; however, 2-methyl-1,3-benzoxazole yields abundant [M-CHO]⁺ fragment ions at m/z 104, whereas this ion intensity is quite low for 3-methyl-1,2-benzisoxazole under identical experimental conditions [1]. The study employed stable isotope labeling and ab initio theoretical calculations to validate the fragmentation pathway differences, confirming that the arrangement of atoms in the five-membered ring dictates the observed MS/MS signatures [1].

Analytical Chemistry Mass Spectrometry Structural Isomer Differentiation

CBP/p300 Bromodomain Inhibition: 3-Methylbenz[d]isoxazole Core Yields Sub-100 nM Antiproliferative Activity in AML

Optimization of the 5-imidazole-3-methylbenz[d]isoxazole scaffold produced potent and selective CBP/p300 bromodomain inhibitors. Representative compounds 16t (Y16524) and 16u (Y16526) bound to the p300 bromodomain with IC₅₀ values of 0.01 μM (10 nM) and 0.03 μM (30 nM), respectively [1]. In MV4;11 acute myeloid leukemia (AML) cells, these compounds inhibited proliferation with IC₅₀ values of 0.49 μM and 0.26 μM, respectively, demonstrating cellular target engagement and antiproliferative efficacy [1]. The 3-methylbenz[d]isoxazole core serves as the privileged scaffold from which these potent inhibitors were derived through structure-activity relationship (SAR) optimization [1].

Epigenetics Oncology Acute Myeloid Leukemia

Copper-Catalyzed Cyclization: 3-Methyl-1,2-benzisoxazole Synthesis in 58–79% Yield Under Mild Conditions

A room-temperature copper-catalyzed cyclization of Z-oximes provides access to 3-methyl-1,2-benzisoxazoles in 58–79% isolated yields [1]. This methodology employs mild conditions and represents a practical approach for generating the 3-methylbenzisoxazole scaffold without requiring elevated temperatures or harsh reagents. The Z-selective synthesis of o-bromo acetophenone oximes is also presented as a complementary first-time procedure for precursor preparation [1].

Synthetic Methodology Copper Catalysis Heterocycle Synthesis

Procurement-Driven Application Scenarios for 3-Methylbenzo[d]isoxazole Based on Quantitative Evidence


CNS Drug Discovery: AChE Inhibitor Lead Generation with Nanomolar Potency and Exceptional Selectivity

3-Methylbenzo[d]isoxazole functions as a validated bioisostere for the benzoyl moiety in AChE inhibitors. Derivatives alkylated at the 3-methyl position achieve IC₅₀ values as low as 0.8 nM with AChE/BuChE selectivity exceeding 1000× [1]. In vivo oral efficacy is demonstrated with ED₅₀ of 2.4 mg/kg for acetylcholine elevation and 89.7% amnesia reversal in mouse passive avoidance models [1]. Procurement of this scaffold enables medicinal chemistry teams to rapidly access a privileged structure with documented CNS target engagement and behavioral pharmacology.

Epigenetic Oncology: CBP/p300 Bromodomain Inhibitor Synthesis

The 3-methylbenz[d]isoxazole core serves as the foundational scaffold for 5-imidazole-substituted derivatives that inhibit CBP/p300 bromodomains with IC₅₀ values of 10–30 nM and suppress AML cell proliferation at sub-500 nM concentrations [2]. Procurement of 3-methylbenzo[d]isoxazole enables synthesis of Y16524 and Y16526 analogs for preclinical evaluation in acute myeloid leukemia and other bromodomain-dependent malignancies.

Analytical Reference Standard for Isomer-Specific Mass Spectrometric Identification

The low-energy CID spectrum of 3-methylbenzo[d]isoxazole is diagnostically distinct from its isomer 2-methyl-1,3-benzoxazole, characterized by low [M-CHO]⁺ fragment abundance at m/z 104 [3]. Procurement of authentic 3-methylbenzo[d]isoxazole as a reference standard is essential for unambiguous identification during reaction monitoring, impurity profiling, and metabolite identification in drug development programs where isomeric purity is critical.

Medicinal Chemistry Analog Generation via Room-Temperature Copper Catalysis

The copper-catalyzed cyclization of Z-oximes provides a practical synthetic route to 3-methyl-1,2-benzisoxazoles in 58–79% yields at room temperature [4]. This methodology supports rapid analog library construction, enabling SAR exploration around the 3-methylbenzisoxazole core without requiring specialized high-temperature equipment or harsh conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.